Allocholesterol acetate
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Overview
Description
Allocholesterol acetate is a derivative of allocholesterol, a sterol compound that is structurally similar to cholesterol. It is characterized by the presence of an acetate group attached to the hydroxyl group of allocholesterol. The molecular formula of this compound is C29H48O2, and it has a molecular weight of 428.69 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
Allocholesterol acetate can be synthesized through the esterification of allocholesterol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine. The reaction typically involves heating the mixture to facilitate the formation of the ester bond . The product is then purified through recrystallization from solvents like methanol or ether .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Allocholesterol acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to allocholesterol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Allocholesterol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Allocholesterol acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of allocholesterol acetate involves its interaction with cell membranes, where it can influence membrane fluidity and permeability. It can also interact with various proteins and enzymes, affecting their function. The acetate group can be hydrolyzed to release allocholesterol, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Cholesterol acetate: Similar in structure but with different biological activities.
Cholesteryl esters: A group of compounds where cholesterol is esterified with various fatty acids.
Uniqueness
Allocholesterol acetate is unique due to its specific structural configuration and the presence of the acetate group, which imparts distinct chemical properties and reactivity compared to other sterol derivatives .
Properties
CAS No. |
4087-12-1 |
---|---|
Molecular Formula |
C29H48O2 |
Molecular Weight |
428.7 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C29H48O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h18-20,23-27H,7-17H2,1-6H3/t20-,23+,24+,25-,26+,27+,28+,29-/m1/s1 |
InChI Key |
NHRJQCJMNNAOOV-VEVYEIKRSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C[C@H](CC[C@]34C)OC(=O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(CCC34C)OC(=O)C)C |
Origin of Product |
United States |
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